molecular formula C20H19ClN2O6S B3702434 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B3702434
M. Wt: 450.9 g/mol
InChI Key: BAKNRIOBTIGXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate is a complex organic compound with the molecular formula C20H19ClN2O6S. It is known for its unique structural features, which include a chloro-substituted aromatic ring, an ethoxy group, a morpholine ring, and a nitrobenzoate moiety .

Preparation Methods

The synthesis of 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chloro-ethoxy aromatic ring: This step involves the chlorination and ethoxylation of an aromatic compound.

    Introduction of the morpholine ring: This can be achieved through nucleophilic substitution reactions where the morpholine ring is attached to the aromatic system.

    Thioester formation: The carbonothioyl group is introduced via thioesterification reactions.

    Nitrobenzoate coupling: The final step involves coupling the nitrobenzoate moiety to the previously formed intermediate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbonothioyl group also play crucial roles in its activity by modulating its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate include:

    2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate: Differing only in the position of the nitro group.

    2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl benzoate: Lacking the nitro group.

    2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-aminobenzoate: Featuring an amino group instead of a nitro group

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6S/c1-2-28-17-12-14(19(30)22-6-8-27-9-7-22)11-16(21)18(17)29-20(24)13-4-3-5-15(10-13)23(25)26/h3-5,10-12H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKNRIOBTIGXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.